molecular formula C13H22N4O2S B215208 2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide

2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide

Cat. No. B215208
M. Wt: 298.41 g/mol
InChI Key: CKOHFYDNMXWLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide, also known as PIPES, is a chemical compound commonly used in scientific research. PIPES is a buffer agent that helps maintain a constant pH in biological samples, making it an essential tool in many biochemical and physiological experiments. In

Mechanism of Action

2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide works by accepting or donating protons to maintain a constant pH in biological samples. It is a zwitterionic buffer, meaning it has both a positive and negative charge at physiological pH. This allows it to act as a highly effective buffer in a narrow pH range.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on its own. However, it is an essential tool in many experiments that study the effects of other compounds on biological systems. This compound helps maintain a constant pH, which is critical for many biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide is its ability to maintain a constant pH in a narrow range. This is essential for many experiments that require precise control of pH. This compound is also relatively inert, meaning it does not react with other compounds in biological samples. However, this compound has some limitations. It is not suitable for experiments that require a pH outside of its effective range, and it is not compatible with some enzymes and proteins.

Future Directions

There are several future directions for 2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide research. One area of interest is the development of new buffer agents that can maintain a constant pH in a broader range. Another area of research is the study of the effects of this compound on biological systems. While this compound is generally considered inert, there may be some interactions with biological molecules that have not yet been discovered. Finally, there is interest in developing new applications for this compound, such as in drug delivery or as a diagnostic tool.
Conclusion:
In conclusion, this compound is a vital tool in scientific research, particularly in experiments that require precise control of pH. Its ability to maintain a constant pH in a narrow range makes it an essential buffer agent. While this compound has some limitations, it is an invaluable tool in many biochemical and physiological experiments. Further research is needed to explore the potential applications and effects of this compound on biological systems.

Synthesis Methods

2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide can be synthesized by reacting 4-methylpiperazine with 3-chloropyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. This synthesis method yields a high purity product that is suitable for use in scientific research.

Scientific Research Applications

2-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide is commonly used as a buffer agent in biochemical and physiological experiments. It is particularly useful for experiments that require a pH range of 6.1 to 7.5, as it maintains a stable pH in this range. This compound is also used in protein crystallization, electrophoresis, and DNA sequencing.

properties

Molecular Formula

C13H22N4O2S

Molecular Weight

298.41 g/mol

IUPAC Name

N-methyl-2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C13H22N4O2S/c1-11(2)16-7-9-17(10-8-16)13-12(5-4-6-15-13)20(18,19)14-3/h4-6,11,14H,7-10H2,1-3H3

InChI Key

CKOHFYDNMXWLOH-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)NC

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)NC

Origin of Product

United States

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